molecular formula C14H16 B155879 1-Butylnaphthalene CAS No. 1634-09-9

1-Butylnaphthalene

Cat. No.: B155879
CAS No.: 1634-09-9
M. Wt: 184.28 g/mol
InChI Key: URGSMJLDEFDWNX-UHFFFAOYSA-N
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Description

1-Butylnaphthalene is an organic compound with the molecular formula C₁₄H₁₆ . It is a derivative of naphthalene, where a butyl group is attached to the first carbon atom of the naphthalene ring. This compound is known for its applications in various industrial processes and scientific research due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Butylnaphthalene can be synthesized through the alkylation of naphthalene with butyl halides in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions to prevent the hydrolysis of the catalyst.

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of trifluoromethanesulfonic acid as a catalyst. This method provides high yields and selectivity for the desired product. The reaction conditions include maintaining a controlled temperature and pressure to optimize the conversion of naphthalene and butyl halides .

Chemical Reactions Analysis

Types of Reactions: 1-Butylnaphthalene undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form butylnaphthoquinones.

    Reduction: It can be reduced to form butylnaphthalenes with different degrees of hydrogenation.

    Substitution: It can undergo electrophilic substitution reactions, such as nitration and sulfonation.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often used.

    Substitution: Nitration typically uses a mixture of nitric acid and sulfuric acid, while sulfonation uses sulfuric acid.

Major Products:

Scientific Research Applications

1-Butylnaphthalene has several applications in scientific research, including:

Mechanism of Action

The mechanism by which 1-butylnaphthalene exerts its effects involves its interaction with various molecular targets. In oxidation reactions, it acts as a substrate for oxidizing agents, leading to the formation of butylnaphthoquinones. In reduction reactions, it interacts with hydrogen gas in the presence of a catalyst to form hydrogenated products. The pathways involved in these reactions are influenced by the specific conditions and reagents used .

Comparison with Similar Compounds

  • 1-Methylnaphthalene
  • 1-Ethylnaphthalene
  • 1-Propylnaphthalene

Comparison: 1-Butylnaphthalene is unique due to the length of its butyl side chain, which influences its physical and chemical properties. Compared to 1-methylnaphthalene, 1-ethylnaphthalene, and 1-propylnaphthalene, this compound has a higher molecular weight and different reactivity patterns in substitution and oxidation reactions. This uniqueness makes it particularly valuable in applications requiring specific thermal and oxidative stability .

Properties

IUPAC Name

1-butylnaphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16/c1-2-3-7-12-9-6-10-13-8-4-5-11-14(12)13/h4-6,8-11H,2-3,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URGSMJLDEFDWNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=CC2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6075019
Record name Butylnaphthalene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86-89-5, 1634-09-9, 31711-50-9
Record name 1-n-Pentylnaphthalene
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000086895
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Naphthalene, 1-butyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001634099
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Naphthalene, butyl-
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Butylnaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6075019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-butylnaphtalene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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